1-(Dichloromethyl)-4-ethoxybenzene
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Overview
Description
1-(Dichloromethyl)-4-ethoxybenzene is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a dichloromethyl group and an ethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethyl)-4-ethoxybenzene can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction proceeds via the formation of an intermediate dichloromethyl ether, which then undergoes electrophilic aromatic substitution to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(Dichloromethyl)-4-ethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Amino or thio-substituted benzene derivatives.
Scientific Research Applications
1-(Dichloromethyl)-4-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-4-ethoxybenzene involves its interaction with specific molecular targets. The dichloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The ethoxy group can also influence the compound’s reactivity and solubility, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simple chlorinated hydrocarbon with similar reactivity but lacks the aromatic ring.
Dichloromethyl methyl ether: Shares the dichloromethyl group but differs in the presence of a methyl ether group instead of an ethoxy group.
4-Ethoxybenzaldehyde: Contains the ethoxy group and an aldehyde functional group instead of the dichloromethyl group.
Uniqueness
1-(Dichloromethyl)-4-ethoxybenzene is unique due to the combination of the dichloromethyl and ethoxy groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research .
Properties
CAS No. |
220870-73-5 |
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Molecular Formula |
C9H10Cl2O |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1-(dichloromethyl)-4-ethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,9H,2H2,1H3 |
InChI Key |
XHJWDSXWBCXVCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(Cl)Cl |
Origin of Product |
United States |
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